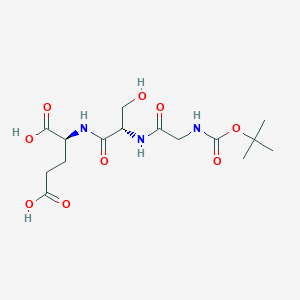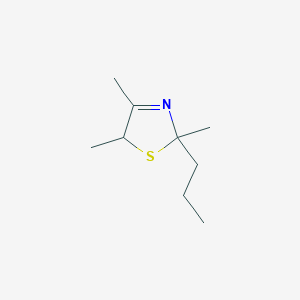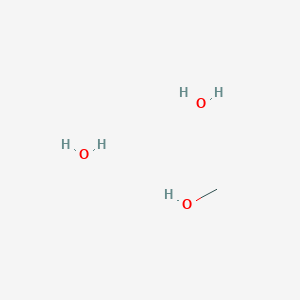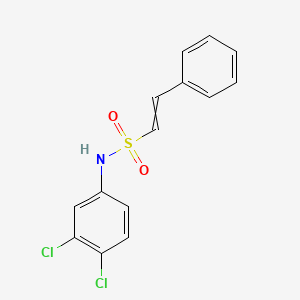![molecular formula C10H12ClNOS B14487827 O-[(2-Chlorophenyl)methyl] ethylcarbamothioate CAS No. 65604-58-2](/img/structure/B14487827.png)
O-[(2-Chlorophenyl)methyl] ethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(2-Chlorophenyl)methyl] ethylcarbamothioate is an organic compound with the molecular formula C11H14ClNOS It is characterized by the presence of a chlorophenyl group attached to a carbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-Chlorophenyl)methyl] ethylcarbamothioate typically involves the reaction of 2-chlorobenzyl chloride with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-[(2-Chlorophenyl)methyl] ethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-[(2-Chlorophenyl)methyl] ethylcarbamothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of O-[(2-Chlorophenyl)methyl] ethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-[(2-Chlorophenyl)methyl] methylcarbamothioate
- O-[(2-Chlorophenyl)methyl] propylcarbamothioate
- O-[(2-Chlorophenyl)methyl] butylcarbamothioate
Uniqueness
O-[(2-Chlorophenyl)methyl] ethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds .
Propriétés
Numéro CAS |
65604-58-2 |
|---|---|
Formule moléculaire |
C10H12ClNOS |
Poids moléculaire |
229.73 g/mol |
Nom IUPAC |
O-[(2-chlorophenyl)methyl] N-ethylcarbamothioate |
InChI |
InChI=1S/C10H12ClNOS/c1-2-12-10(14)13-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,14) |
Clé InChI |
CGUPMLYAXXKTAL-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)OCC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


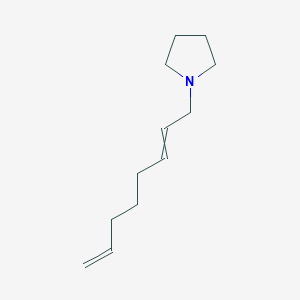
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)

